2-Guanidino-thiazole-5-carboxylic acid
Description
2-Guanidino-thiazole-5-carboxylic acid is a thiazole derivative characterized by a guanidino group (-NH-C(NH)-NH₂) at the 2-position and a carboxylic acid (-COOH) at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds with broad biological relevance, including antimicrobial, antiviral, and anticancer activities .
Properties
Molecular Formula |
C5H6N4O2S |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O2S/c6-4(7)9-5-8-1-2(12-5)3(10)11/h1H,(H,10,11)(H4,6,7,8,9) |
InChI Key |
FHYKCQRCKSUZGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with 2-guanidino-thiazole-5-carboxylic acid, differing primarily in substituents or fused rings. Key differences in physicochemical properties, reactivity, and applications are highlighted.
2-Aminothiazole-5-carboxylic Acid (CID A164763)
- Structure: Amino group (-NH₂) at position 2.
- Similarity Score : 0.82 .
- Molecular Formula : C₄H₃N₂O₂S.
- Key Properties: Lower basicity compared to the guanidino derivative due to the absence of additional nitrogen atoms.
- Applications : Intermediate in synthesizing bioactive molecules (e.g., Scheme 5 in describes phenylamide derivatives of this compound) .
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic Acid
- Structure: Ethylamino (-NH-CH₂CH₃) at position 2, methyl (-CH₃) at position 4.
- Molecular Formula : C₇H₁₀N₂O₂S .
- Key Properties :
- Applications : Explored in medicinal chemistry for its balanced solubility and reactivity.
3-Methoxy-1,2-thiazole-5-carboxylic Acid
- Structure : Methoxy (-OCH₃) at position 3.
- Purity : ≥95% (MDL: MFCD29762992) .
- Key Properties :
- Applications : Used as a building block for drug candidates and advanced materials.
Methyl 2-Amino-4-methylthiazole-5-carboxylate
- Structure: Methyl ester (-COOCH₃) at position 5, amino (-NH₂) at position 2.
- Similarity Score : 0.96 .
- Key Properties :
- Ester group increases lipophilicity, favoring absorption but requiring hydrolysis for activation.
- High similarity to the target compound suggests utility as a synthetic precursor.
Imidazo[2,1-b]thiazole-5-carboxylic Acid Derivatives
- Structure : Fused imidazo-thiazole core (e.g., 6-ethyl-2-methyl variant, CID 118264292).
- Molecular Formula : C₉H₁₀N₂O₂S .
- Key Properties :
- Applications : Investigated for kinase inhibition and antimicrobial activity.
Data Table: Structural and Functional Comparison
Research Insights and Implications
Bioactivity Modulation: The guanidino group in this compound likely enhances target binding compared to amino or ethylamino analogs, as seen in guanidine-containing drugs like metformin .
Solubility and Formulation : Carboxylic acid derivatives (e.g., tizanidine salts in ) demonstrate the importance of salt formation for bioavailability, a strategy applicable to the target compound .
Synthetic Versatility : Structural analogs like methyl esters or methoxy-substituted thiazoles highlight the role of functional groups in tuning drug-like properties .
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